
1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and antifungal properties .
Métodos De Preparación
The synthesis of 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine typically involves the reaction of 4-phenyl-1,3-thiazol-2-yl hydrazine with phenyl-containing reagents. One common method includes the esterification of an acid followed by reaction with hydrazine monohydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine exerts its effects involves the generation of reactive oxygen species (ROS) in microbial cells. This leads to oxidative damage, affecting cellular components such as DNA, proteins, and lipids. The compound also influences the expression of genes related to oxidative stress response .
Comparación Con Compuestos Similares
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine apart is its unique structure, which combines the thiazole ring with a hydrazine moiety, potentially offering a broader spectrum of biological activities and applications.
Propiedades
Fórmula molecular |
C15H13N3S |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C15H13N3S/c1-3-7-12(8-4-1)14-11-19-15(16-14)18-17-13-9-5-2-6-10-13/h1-11,17H,(H,16,18) |
Clave InChI |
VNFRNBRAIMSDPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


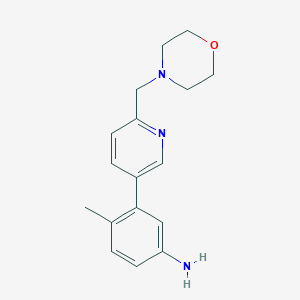


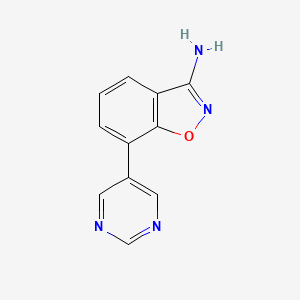
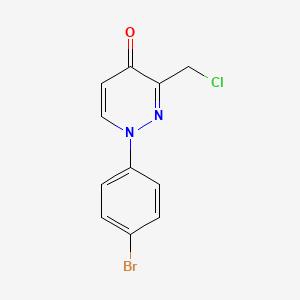
![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)

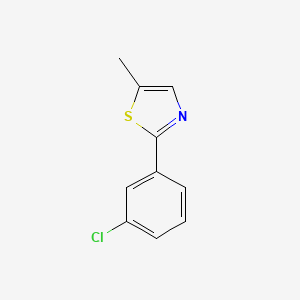


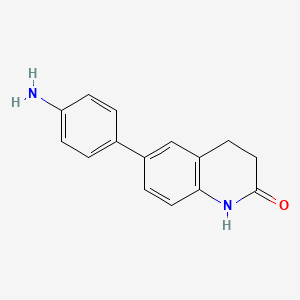
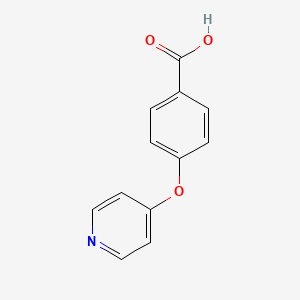
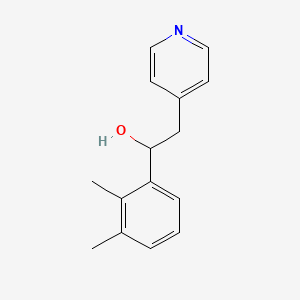
![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)
